molecular formula C8H3BrN2 B065692 5-Bromoisophthalonitrile CAS No. 160892-07-9

5-Bromoisophthalonitrile

Cat. No.: B065692
CAS No.: 160892-07-9
M. Wt: 207.03 g/mol
InChI Key: KEODZYDOBHDZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisophthalonitrile: is an organic compound with the molecular formula C8H3BrN2 . It is characterized by the presence of a bromine atom and two nitrile groups attached to a benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoisophthalonitrile can be synthesized through several methods. One common method involves the bromination of isophthalonitrile. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisophthalonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted derivatives.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon is used for the reduction of nitrile groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Bromoisophthalonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromoisophthalonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Comparison with Similar Compounds

  • 5-Bromo-1,3-benzenedicarbonitrile
  • 5-Bromo-1,3-benzenedicarbonitrile
  • 5-Bromo-1,3-benzenedicarbonitrile

Comparison: 5-Bromoisophthalonitrile is unique due to its specific substitution pattern on the benzene ring, which allows for selective reactions and the formation of specific derivatives. Compared to other similar compounds, it offers distinct reactivity and versatility in organic synthesis.

Biological Activity

5-Bromoisophthalonitrile (C8H3BrN2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure, which includes a bromine atom and nitrile functional groups, suggests it may interact with biological systems in unique ways. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C8H3BrN2 and a molecular weight of 221.02 g/mol. The presence of the bromine atom is significant as brominated compounds often exhibit enhanced biological activities compared to their non-brominated counterparts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines. The findings indicated that this compound exhibits significant growth inhibition in several cancer types:

Cell Line IC50 (µM) Reference
HCT-11612.5
A54915.0
MCF-710.0

These IC50 values demonstrate that this compound can effectively inhibit cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its anticancer effects appears to be related to its ability to induce apoptosis (programmed cell death) and cell cycle arrest. In a study involving MCF-7 cells, flow cytometry analysis revealed that treatment with this compound significantly increased the percentage of cells in the sub-G1 phase, indicating apoptosis induction:

  • Sub-G1 Phase Increase : From 8% (control) to 25% (treated) .

Additionally, the compound was found to disrupt mitochondrial membrane potential, a critical factor in apoptosis signaling pathways.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These results indicate that while not exceptionally potent, this compound may serve as a lead compound for further antimicrobial development.

Case Study: Anticancer Efficacy

In a controlled study, researchers treated various cancer cell lines with different concentrations of this compound. The study aimed to explore the relationship between bromination and biological activity. Results showed that bromination significantly enhanced cytotoxicity compared to non-brominated analogs:

  • Non-Brominated Analogs : IC50 values were considerably higher than those observed for this compound.
  • : Bromination is crucial for enhancing the anticancer properties of isophthalonitriles .

Case Study: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of various derivatives of isophthalonitriles including this compound. The findings indicated that modifications to the bromine position and additional functional groups could lead to compounds with improved selectivity and potency against cancer cells:

  • Key Findings : Compounds with electron-withdrawing groups adjacent to the nitrile showed enhanced activity .

Properties

IUPAC Name

5-bromobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEODZYDOBHDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617980
Record name 5-Bromobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160892-07-9
Record name 5-Bromobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoisophthalonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromoisophthalonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromoisophthalonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromoisophthalonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromoisophthalonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromoisophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.